Temiverine, (R)-

Description

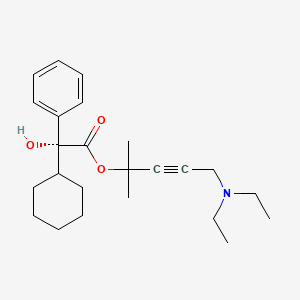

Temiverine, (R)- is a synthetic anticholinergic agent with dual pharmacological actions: muscarinic receptor antagonism and calcium channel inhibition. It is primarily studied for its efficacy in inhibiting detrusor muscle contractions in the urinary bladder, making it a candidate for treating overactive bladder (OAB) syndromes . The (R)-enantiomer is pharmacologically active, distinguishing it from its stereoisomers in terms of potency and selectivity. Structurally, Temiverine is a benzeneacetic acid ester derivative with a cyclohexyl-hydroxy group and a diethylamino-substituted butynyl chain (molecular formula: C₂₄H₃₆ClNO₃; molecular weight: 422 g/mol) . Its active metabolite, RCC-36, contributes significantly to its therapeutic effects .

Properties

CAS No. |

189577-06-8 |

|---|---|

Molecular Formula |

C24H35NO3 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3/t24-/m0/s1 |

InChI Key |

DMEPDNFRHUGNPT-DEOSSOPVSA-N |

Isomeric SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Temiverine, ®- involves several steps. One common synthetic route includes the esterification of benzeneacetic acid with a diethylamino-substituted butynyl alcohol. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Temiverine, ®- undergoes various chemical reactions, including:

Oxidation: Temiverine, ®- can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert Temiverine, ®- into its corresponding alcohols or amines.

Substitution: Temiverine, ®- can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Temiverine, ®- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds.

Biology: Temiverine, ®- is used in studies involving muscarinic acetylcholine receptors and calcium channels, helping to understand their roles in cellular signaling.

Medicine: It is investigated for its potential therapeutic effects in treating overactive bladder and other urological conditions.

Mechanism of Action

Temiverine, ®- exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action helps to reduce bladder muscle contractions, providing relief from overactive bladder symptoms. The molecular targets involved include the muscarinic acetylcholine receptor M3 and the voltage-gated calcium channels, which play crucial roles in muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Temiverine, (R)- is distinguished from other anticholinergics by its dual mechanism of action . Below is a detailed comparison with structurally or functionally related compounds:

Mechanistic Comparison

Pharmacodynamic Efficacy

- pA₂ Values (Receptor Affinity Ranking):

Atropine (9.2) > Oxybutynin (8.5) = RCC-36 (8.5) > Temiverine (7.8) . - Maximum Inhibition of Contractions :

Clinical Relevance

- Temiverine’s calcium antagonism allows it to suppress atropine-resistant contractions , a feature absent in oxybutynin and tolterodine .

- Compared to tolterodine and vamicamide, Temiverine exhibits broader efficacy in OAB due to its dual action but requires higher doses for equivalent anticholinergic effects .

Structural Analogues

- Bietamiverine and Dipiproverine: Both are structurally related to Temiverine but lack its calcium antagonistic activity.

Data Tables

Table 1: Comparative Pharmacological Profiles

| Parameter | Temiverine, (R)- | Oxybutynin | Atropine | RCC-36 |

|---|---|---|---|---|

| pA₂ Value | 7.8 | 8.5 | 9.2 | 8.5 |

| Calcium Antagonism | Yes | Weak | No | Yes |

| Max Inhibition (KCl) | 95% | 85% | 30% | 95% |

Table 2: Key Differentiators in Bladder Muscle Studies

| Compound | Atropine-Resistant Contraction Inhibition | Dual Mechanism | Clinical Use Scope |

|---|---|---|---|

| Temiverine, (R)- | Yes (via calcium antagonism) | Yes | Broad (OAB, neurogenic bladder) |

| Oxybutynin | No | No | Limited to OAB |

| Tolterodine | No | No | OAB |

Research Findings and Implications

- Dual Action Advantage: Temiverine’s calcium antagonism enhances its utility in patients with mixed etiology bladder dysfunction, where non-cholinergic pathways contribute to hyperactivity .

- Metabolite Contribution : RCC-36’s potency highlights the importance of hepatic metabolism in Temiverine’s efficacy, necessitating studies on pharmacokinetic variability .

- Safety Profile : Unlike oxybutynin, Temiverine’s calcium channel effects may reduce anticholinergic side effects (e.g., dry mouth) at therapeutic doses, though this requires clinical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.